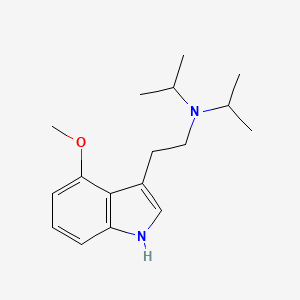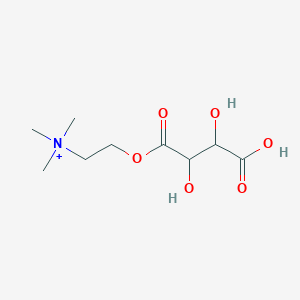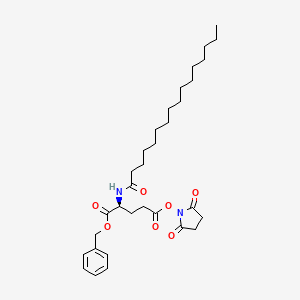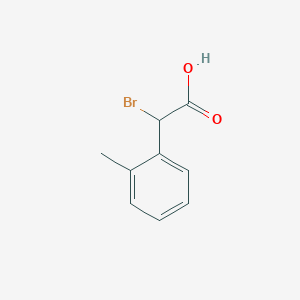![molecular formula C11H18N2O B14121120 Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- is a chemical compound with the molecular formula C11H18N2O. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- typically involves the reaction of 4-amino-3-methylphenyl with ethylamine in the presence of ethanol. The reaction is carried out under controlled pH conditions, usually adjusted to around 9.5 using aqueous ammonia. Hydrogen peroxide is often used as an oxidizing agent, and the reaction mixture is stirred for an extended period, typically 24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its concentration and the presence of other interacting molecules. The exact pathways and targets vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2-[2-[(4-amino-3-methylphenyl)ethylamino]ethoxy]-
- Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]ethyl sulfate
Uniqueness
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-[2-(4-amino-3-methylphenyl)ethylamino]ethanol |
InChI |
InChI=1S/C11H18N2O/c1-9-8-10(2-3-11(9)12)4-5-13-6-7-14/h2-3,8,13-14H,4-7,12H2,1H3 |
InChI Key |
RHMQDLNVMXZKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCNCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)




![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)

![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)

